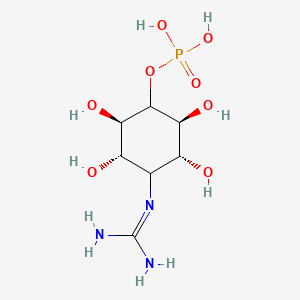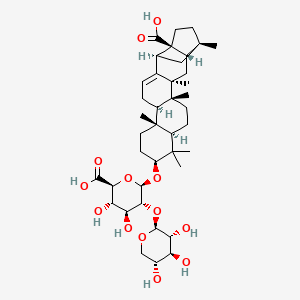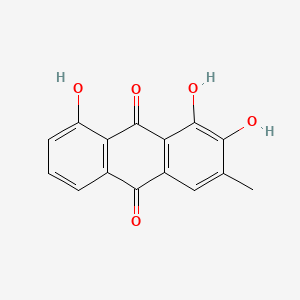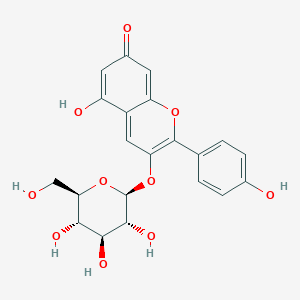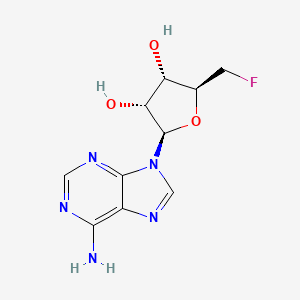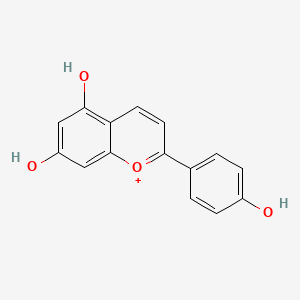
2-(4-Hydroxyphenyl)chromenylium-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apigeninidin is a hydroxyflavonoid.
Aplicaciones Científicas De Investigación
Spectral Analysis and DFT Investigation of Benzopyran Analogues
Spectroscopic analysis and quantum mechanical studies, including DFT/B3LYP/6-311++G(d,p) level of theory, were applied to phramaceutically active flavanoid compounds, including 2-(4-Hydroxyphenyl)chromenylium-5,7-diol derivatives. These studies provided insights into their stability, reactivity, and interaction with graphene, forming molecular self-assemblies that showed enhanced physicochemical properties. Biological activity predictions were made using molecular docking studies (Al-Otaibi et al., 2020).
Genotoxicity Analysis
Analysis of Genotoxicity in Human Lymphocyte Culture
Delphinidin, a bioflavonoid structurally similar to 2-(4-Hydroxyphenyl)chromenylium-5,7-diol, was analyzed for genotoxic potential in human lymphocyte cultures. It induced PCDs (potentially affecting cell cycle and topoisomerase II activity) but was not considered genotoxic, highlighting its impact on mitosis and topoisomerase II activity (Ezić et al., 2015).
Solubility Analysis
Solubility Analysis in Various Solvents
Delphinidin's solubility in water, methanol, ethanol, and acetone was spectrophotometrically measured at temperatures ranging from 298 to 343 K. The substance showed the highest solubility in methanol, followed by water, ethanol, and acetone, providing essential data for its application in various media (Kumoro et al., 2010).
Physico-Chemical Properties and Structure Analysis
Structural Analysis of Isoflavone Derivatives
Studies on isoflavone derivatives structurally related to 2-(4-Hydroxyphenyl)chromenylium-5,7-diol provided insights into molecular structure, highlighting inter- and intramolecular hydrogen bonding and the dihedral angles between different molecular planes. These analyses contribute to understanding the compound's physico-chemical properties and potential applications in various fields (Liu et al., 2008).
Propiedades
Nombre del producto |
2-(4-Hydroxyphenyl)chromenylium-5,7-diol |
|---|---|
Fórmula molecular |
C15H11O4+ |
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)chromenylium-5,7-diol |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-8H,(H2-,16,17,18)/p+1 |
Clave InChI |
ZKMZBAABQFUXFE-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
Sinónimos |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride apigeninidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



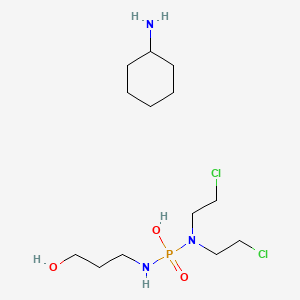
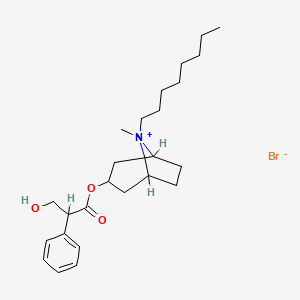
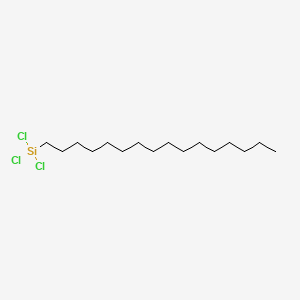
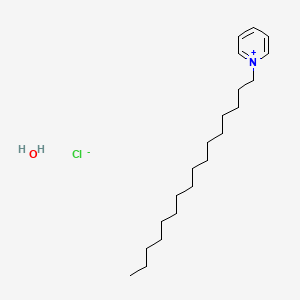
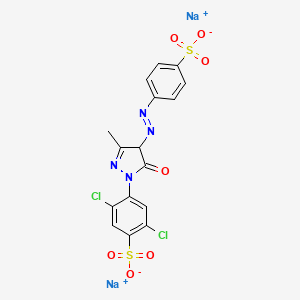
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
